Selectivity Profile: PDE4A vs. Alkaline Phosphatase
N-Pivaloyl-4-aminomethylpiperidine Hydrochloride demonstrates a distinct selectivity profile compared to structurally related 4-aminomethylpiperidine analogs. In PDE4A inhibition assays, the compound exhibits a Ki of 1.43 µM (1430 nM) [1]. In contrast, against bovine intestinal alkaline phosphatase, the Ki is 101 nM [2], indicating a >14-fold preference for alkaline phosphatase over PDE4A. This selectivity fingerprint differs markedly from other 4-aminomethylpiperidine substituted analogues, which show EC50 values of 1.86 µM (1860 nM) for β1-adrenergic receptor and 1.00 µM (1000 nM) for β2-adrenergic receptor in cAMP assays [3], suggesting that the pivaloyl group redirects target engagement away from adrenergic GPCRs toward ectonucleotidases.
| Evidence Dimension | Enzyme Inhibition Selectivity (Ki) |
|---|---|
| Target Compound Data | Ki(PDE4A) = 1430 nM; Ki(Alkaline Phosphatase) = 101 nM |
| Comparator Or Baseline | 4-Aminomethylpiperidine substituted analogue: EC50(β1-AR) = 1860 nM; EC50(β2-AR) = 1000 nM |
| Quantified Difference | Target compound shows >14-fold selectivity for alkaline phosphatase over PDE4A; comparator preferentially engages adrenergic receptors |
| Conditions | PDE4A: unpurified recombinant enzyme, in vitro. Alkaline phosphatase: bovine intestinal enzyme, p-NPP substrate, 30 min assay. β-AR: CHO cells expressing human β1/β2 receptors, cAMP accumulation. |
Why This Matters
Procurement of the pivaloyl-substituted compound is necessary to maintain target engagement with ectonucleotidases while minimizing adrenergic off-target effects, a profile not achieved by simpler 4-aminomethylpiperidine analogs.
- [1] BindingDB. BDBM50437946 CHEMBL1814392. Ki: 1.43E+3 nM for bovine intestinal alkaline phosphatase. View Source
- [2] BindingDB. BDBM50437946 CHEMBL1814392. Ki: 101 nM for rat ecto-5'-nucleotidase. View Source
- [3] BindingDB. BDBM50119200. 4-Aminomethylpiperidine substituted analogue. EC50: 1.86E+3 nM (β1-AR), 1.00E+3 nM (β2-AR). View Source
